
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
Übersicht
Beschreibung
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C13H13N3O4 . It has a molecular weight of 275.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is 1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 71.7±0.3 cm3 . The compound has 7 H bond acceptors and 1 H bond donor . It has 5 freely rotating bonds . The polar surface area of the compound is 83 Å2 . Its polarizability is 28.4±0.5 10-24 cm3 . The surface tension of the compound is 53.5±3.0 dyne/cm . The molar volume of the compound is 208.9±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonyl Urea Herbicides
This compound serves as an intermediate in the synthesis of sulfonyl urea herbicides . These herbicides are known for their high efficacy at low application rates and are used to control a wide range of weeds in crops. The role of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine in this process is crucial as it contributes to the formation of the active herbicidal agent.
Research in Life Sciences
The compound is utilized in various life science research applications, particularly in the study of cellular processes and biochemistry . Its properties can be applied to investigate enzyme inhibition, protein synthesis, and gene expression, providing insights into fundamental biological mechanisms.
Organic Synthesis
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules . Its reactive sites make it a versatile reagent for constructing pyrimidine rings, which are a common structure in many organic compounds, including pharmaceuticals.
Environmental Testing
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is used in environmental testing as a standard or reference compound . It helps in the calibration of instruments and ensures the accuracy of environmental analyses, such as soil or water contamination studies.
Advanced Material Research
The compound’s unique structure allows for its use in the development of advanced materials . Researchers can explore its incorporation into polymers or coatings, potentially leading to new materials with enhanced properties like increased durability or chemical resistance.
Pharmacological Studies
As a research chemical, it has potential applications in pharmacological studies . It could be used to synthesize new drug candidates or to study the pharmacokinetics and metabolic pathways of pyrimidine-based compounds.
Agricultural Research
In agriculture, the compound is used to develop new agrochemicals . Its role in the synthesis of herbicides can be extended to study its effects on crop yield, resistance to pests, and overall plant health.
Educational Purposes
Lastly, 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is used for educational purposes in academic institutions . It serves as a practical example for teaching organic synthesis techniques, analytical methods, and the application of chemistry in biological systems.
Safety And Hazards
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPVSMSORHLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888694 | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |
CAS RN |
89392-03-0 | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89392-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089392030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


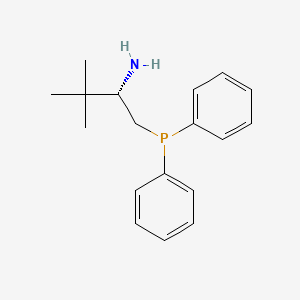
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)
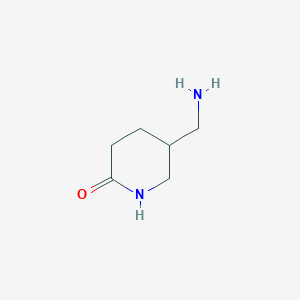


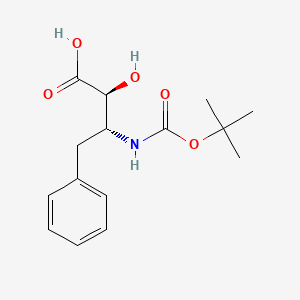

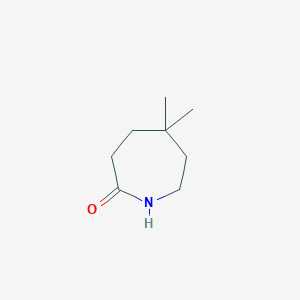


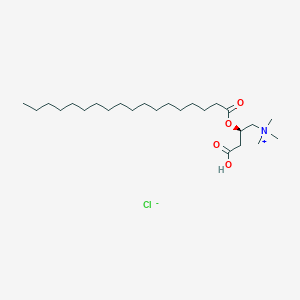


![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)